molecular formula C16H16ClFN2O B4854762 N-(3-CHLOROPHENETHYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA

N-(3-CHLOROPHENETHYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA

Cat. No.: B4854762
M. Wt: 306.76 g/mol
InChI Key: XIBJTYWPHAIFDR-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA make it a subject of interest for scientific research and industrial applications.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O/c1-11-5-6-14(10-15(11)18)20-16(21)19-8-7-12-3-2-4-13(17)9-12/h2-6,9-10H,7-8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBJTYWPHAIFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA typically involves the reaction of 3-chlorophenethylamine with 3-fluoro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENETHYL)-N’-(4-FLUOROPHENYL)UREA
  • N-(2-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA
  • N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-ETHYLPHENYL)UREA

Uniqueness

N-(3-CHLOROPHENETHYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA stands out due to its specific substitution pattern on the phenyl rings, which may confer unique chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl group, can influence the compound’s reactivity and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLOROPHENETHYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA
Reactant of Route 2
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N-(3-CHLOROPHENETHYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA

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